molecular formula C20H20FN3O3S2 B2823108 2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone CAS No. 941892-90-6

2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2823108
CAS No.: 941892-90-6
M. Wt: 433.52
InChI Key: AJXRIMFBBDFKEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound featuring a fluorophenyl group, a benzo[d]thiazolyl moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced through sulfonation, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Piperazine Ring: The piperazine ring is attached via nucleophilic substitution, where the benzo[d]thiazole derivative reacts with piperazine under basic conditions.

    Coupling with 4-Fluorophenyl Group: The final step involves coupling the intermediate with a 4-fluorophenyl derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound is studied for its interactions with various enzymes and receptors. It serves as a probe in biochemical assays to understand the function of biological macromolecules.

Medicine

In medicinal chemistry, 2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, offering potential treatments for diseases such as cancer, neurological disorders, and infections.

Industry

Industrially, the compound can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the benzo[d]thiazole moiety are crucial for binding to these targets, while the piperazine ring enhances the compound’s solubility and bioavailability. The methylsulfonyl group may play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
  • 2-(4-Bromophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
  • 2-(4-Methylphenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

Uniqueness

Compared to its analogs, 2-(4-Fluorophenyl)-1-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms often enhance the metabolic stability and binding affinity of compounds, making this particular derivative potentially more effective in its applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3S2/c1-29(26,27)16-6-7-17-18(13-16)28-20(22-17)24-10-8-23(9-11-24)19(25)12-14-2-4-15(21)5-3-14/h2-7,13H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXRIMFBBDFKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.